molecular formula C23H32O3 B14005845 2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol CAS No. 75393-93-0

2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol

Katalognummer: B14005845
CAS-Nummer: 75393-93-0
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: WQZJJNLYTLWLJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups and tert-butyl groups attached to a phenol ring, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced catalysts and automated systems can further enhance the production process.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and tert-butyl groups contribute to its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol stands out due to its unique combination of methoxy and tert-butyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, offering advantages such as enhanced stability and reactivity compared to similar compounds .

Eigenschaften

CAS-Nummer

75393-93-0

Molekularformel

C23H32O3

Molekulargewicht

356.5 g/mol

IUPAC-Name

2,6-ditert-butyl-4-[methoxy-(4-methoxyphenyl)methyl]phenol

InChI

InChI=1S/C23H32O3/c1-22(2,3)18-13-16(14-19(20(18)24)23(4,5)6)21(26-8)15-9-11-17(25-7)12-10-15/h9-14,21,24H,1-8H3

InChI-Schlüssel

WQZJJNLYTLWLJO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.